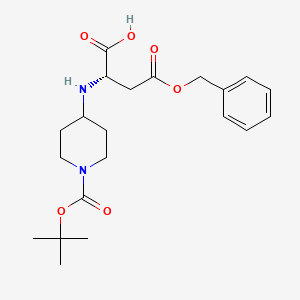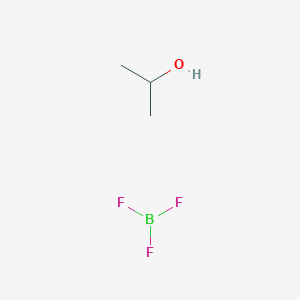
Boron trifluoride, isopropanol reagent 15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boron trifluoride, isopropanol reagent 15 is a chemical compound consisting of boron trifluoride gas dissolved in isopropanol . It is commonly used as a Lewis acid catalyst in various organic synthesis reactions such as condensation, esterification, and polymerization . It is a useful Lewis acid and a versatile building block for other boron compounds .
Molecular Structure Analysis
The Boron trifluoride, isopropanol reagent 15 molecule contains a total of 15 bonds. There are 7 non-H bonds and 1 rotatable bond . The geometry of a molecule of BF3 is trigonal planar . Its D3h symmetry conforms with the prediction of VSEPR theory .Chemical Reactions Analysis
Boron trifluoride is a versatile Lewis acid that forms adducts with such Lewis bases as fluoride and ethers . It is commonly referred to as “electron deficient,” a description that is reinforced by its exothermic reactivity toward Lewis bases .Physical And Chemical Properties Analysis
Boron trifluoride is a colorless gas with a pungent, suffocating odor . It forms dense white fumes in moist air . It has a molar mass of 67.82 g/mol (anhydrous) and 103.837 g/mol (dihydrate) . It is soluble in benzene, toluene, hexane, chloroform, and methylene chloride .Applications De Recherche Scientifique
Environmental Remediation and Analysis
Boron, a component of BF3-OiPr, is a trace element in the environment that can become toxic at elevated levels. Research has explored the use of layered double hydroxides (LDHs) and their ability to remove boron species from water. These studies demonstrate the potential of BF3-OiPr in environmental remediation, particularly in treating contaminated water sources. The mechanisms for boron uptake, largely through anion exchange, highlight the versatility of boron compounds in addressing environmental challenges (Theiss, Ayoko, & Frost, 2013).
Nuclear Reactor Safety
In nuclear reactors, boron plays a crucial role in controlling reactivity due to its neutron absorption properties. Research into boron dilution accidents and boron transport models within reactors underscores the importance of boron compounds like BF3-OiPr in ensuring the safe operation of nuclear power plants. These studies contribute to our understanding of boron behavior in reactor systems, aiding in the development of safety protocols and accident prevention measures (Yu et al., 2020).
Safety And Hazards
Boron trifluoride is irritating to the skin, eyes, and mucous membranes, and highly suffocating and irritating to the respiratory system . It can cause thermal or chemical burns, which are caused by fluoroboric acid that is formed when BF3 reacts with moisture on the skin . Some safety precautions include wearing chemical goggles and acid-resistant gloves at all times, and using a full face respirator with supplied or self-contained air for prolonged exposure .
Propriétés
IUPAC Name |
propan-2-ol;trifluoroborane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O.BF3/c1-3(2)4;2-1(3)4/h3-4H,1-2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNKTNYUQNTSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boron trifluoride-isopropyl alcohol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

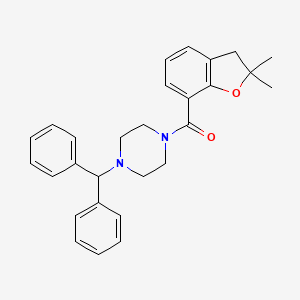
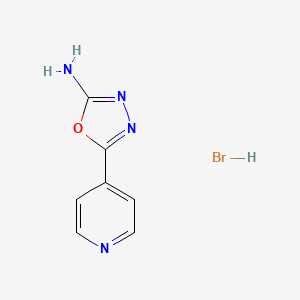
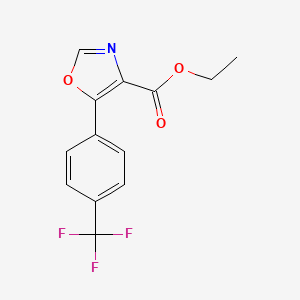
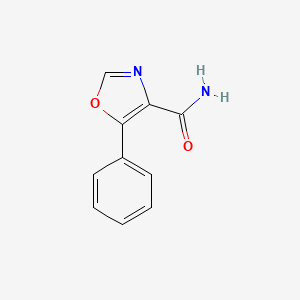
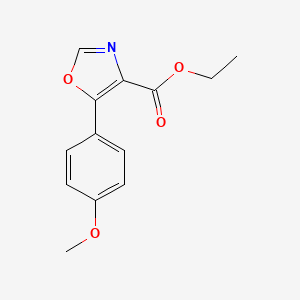
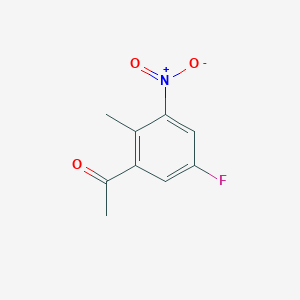
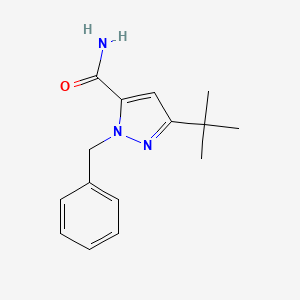
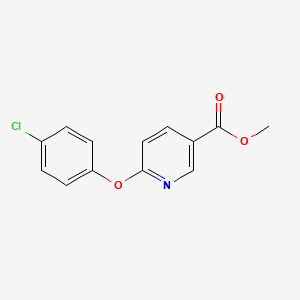
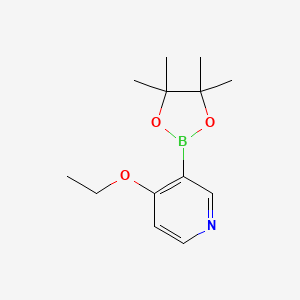
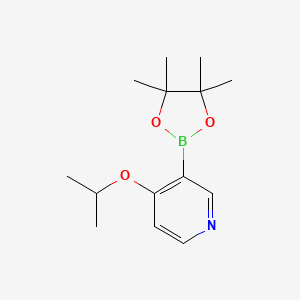
![tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B6336194.png)

![Carbonic acid tert-butyl ester (1-Me-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxab orolan-2-yl)-ph]-methyl ester](/img/structure/B6336212.png)
